molecular formula C14H22ClN3O3 B12786668 Oxamniquine hydrochloride CAS No. 51607-43-3

Oxamniquine hydrochloride

Cat. No.: B12786668
CAS No.: 51607-43-3
M. Wt: 315.79 g/mol
InChI Key: CKIKKEOLYKLZKM-UHFFFAOYSA-N
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Description

Oxamniquine hydrochloride is an anthelmintic compound with schistosomicidal activity, primarily used to treat infections caused by Schistosoma mansoni. It is known for its ability to cause the worms to shift from the mesenteric veins to the liver, where the male worms are retained, and the female worms return to the mesentery but can no longer release eggs .

Preparation Methods

Oxamniquine hydrochloride was first described by Kaye and Woolhouse in 1972 as a metabolite of the compound UK 3883 (2-isopropylaminomethyl-6-methyl-7-nitro-1,2,3,4-tetrahydroquinoline). Initially, it was prepared by enzymatic hydroxylation via the fungus Aspergillus sclerotiorum . Industrial production methods typically involve chemical synthesis routes that ensure the compound’s purity and efficacy.

Chemical Reactions Analysis

Oxamniquine hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various metabolites.

    Reduction: It can be reduced to form different derivatives.

    Substitution: Common reagents and conditions used in these reactions include acids, bases, and various solvents. .

Scientific Research Applications

Oxamniquine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of oxamniquine hydrochloride involves the irreversible inhibition of nucleic acid metabolism in parasites. The drug is activated by a schistosome sulfotransferase enzyme, converting it into an ester (probably acetate, phosphate, or sulfate). The ester then spontaneously dissociates, and the resulting electrophilic reactant is capable of alkylating schistosome DNA .

Comparison with Similar Compounds

Oxamniquine hydrochloride is often compared with other anthelmintic compounds such as praziquantel. While praziquantel is the preferred treatment for Schistosoma mansoni infections, this compound is also effective and is used in cases where praziquantel resistance is observed . Other similar compounds include:

This compound’s unique mechanism of action and its effectiveness against praziquantel-resistant strains make it a valuable compound in the treatment of schistosomiasis.

Properties

CAS No.

51607-43-3

Molecular Formula

C14H22ClN3O3

Molecular Weight

315.79 g/mol

IUPAC Name

[7-nitro-2-[(propan-2-ylamino)methyl]-1,2,3,4-tetrahydroquinolin-6-yl]methanol;hydrochloride

InChI

InChI=1S/C14H21N3O3.ClH/c1-9(2)15-7-12-4-3-10-5-11(8-18)14(17(19)20)6-13(10)16-12;/h5-6,9,12,15-16,18H,3-4,7-8H2,1-2H3;1H

InChI Key

CKIKKEOLYKLZKM-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC1CCC2=CC(=C(C=C2N1)[N+](=O)[O-])CO.Cl

Origin of Product

United States

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